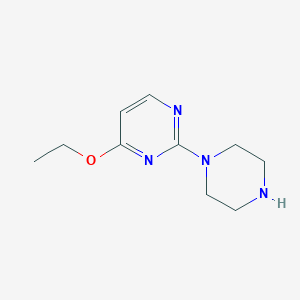

4-乙氧基-2-(哌嗪-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

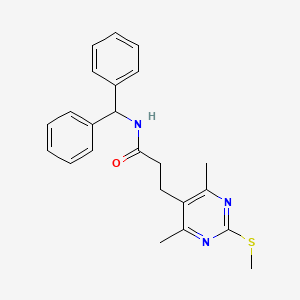

The synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been determined . For instance, the molecular formula of a similar compound, “4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester”, is C12H17N3O2 with a molecular weight of 235.286 g/mol .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, “2-(1-Piperazinyl)pyrimidine” is a clear yellow liquid after melting .科学研究应用

Synthesis of Radioactive Compounds

“4-Ethoxy-2-(piperazin-1-yl)pyrimidine” can be used in the synthesis of radioactive compounds. For instance, it has been used in the preparation of a carbon-14 analog of 2-[2-(4-(dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol (Quetiapine) labeled with 14C in the 11-position .

Anti-tubercular Agents

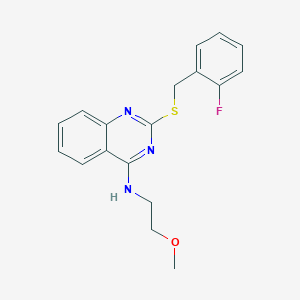

This compound has been used in the design and synthesis of anti-tubercular agents. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Allergy Management

“4-Ethoxy-2-(piperazin-1-yl)pyrimidine” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis of PI3K/mTOR Inhibitors

The synthetic routes of “4-Ethoxy-2-(piperazin-1-yl)pyrimidine” can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano[4,3-d]pyrimidine nucleus .

Antimicrobial Activity

This compound has shown antimicrobial activity against strains of S. epidermidis, S. aureus, and MRSA .

Quality Control in Pharmaceuticals

As a pharmaceutical secondary standard, “4-Ethoxy-2-(piperazin-1-yl)pyrimidine” is used for application in quality control .

作用机制

Target of Action

It’s worth noting that pyrimidinylpiperazine, a related compound, is known to act as an antagonist of the α2-adrenergic receptor .

Mode of Action

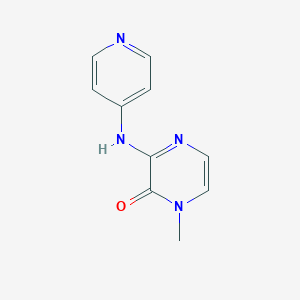

A related compound, 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5h-pyrimido[5,4-b]indol, is known to bind to and inhibit an enzyme called phosphodiesterase e4, which degrades a molecule called cyclic adenosine monophosphate (camp), inside cells .

Biochemical Pathways

The inhibition of phosphodiesterase e4 by a related compound suggests that 4-ethoxy-2-(piperazin-1-yl)pyrimidine may influence pathways involving camp .

Result of Action

The inhibition of phosphodiesterase e4 by a related compound suggests that 4-ethoxy-2-(piperazin-1-yl)pyrimidine may influence cellular processes regulated by camp .

安全和危害

未来方向

属性

IUPAC Name |

4-ethoxy-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSOXUTKRWSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-(piperazin-1-yl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2634296.png)

![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)

![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)

![N-[2-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2634311.png)

![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)

![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)